molecular formula C9H11N3O2S B3007089 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide CAS No. 1871775-41-5

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide

Cat. No.: B3007089
CAS No.: 1871775-41-5
M. Wt: 225.27
InChI Key: QEOLKJMDYUZTMS-UHFFFAOYSA-N
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Description

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a cyano group at position 5 and an N-ethyl-N-methyl sulfonamide moiety at position 2. Sulfonamide-pyridine hybrids are of significant interest in medicinal and materials chemistry due to their tunable electronic properties and biological activity. The cyano group at position 5 introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or binding interactions in biological systems. This compound’s synthesis likely involves reacting 5-cyano-pyridine-3-sulfonyl chloride with ethylmethylamine, following established sulfonamide coupling methodologies .

Properties

IUPAC Name

5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-3-12(2)15(13,14)9-4-8(5-10)6-11-7-9/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLKJMDYUZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of pyridine-3-sulfonamide with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrolysis of the cyano group can lead to the formation of carboxylic acids or amides under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that pyridine-3-sulfonamide derivatives, including 5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. For instance, derivatives have shown IC50 values in the nanomolar range against PI3Kα, making them potential candidates for developing new anticancer drugs .

Mechanism of Action
The mechanism behind the antitumor activity is primarily due to the inhibition of PI3K signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells. Molecular docking studies have further elucidated the binding modes of these compounds to the target enzymes, providing insights into their efficacy and selectivity .

Antiviral Applications

Hepatitis C Virus Inhibition
this compound derivatives have also been investigated for their antiviral properties, particularly against the Hepatitis C virus (HCV). Certain analogs have demonstrated potent inhibition of HCV replication by targeting viral proteins essential for its lifecycle. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance antiviral potency .

Agricultural Applications

Pesticidal Activity
In agricultural sciences, pyridine derivatives have been evaluated for their pesticidal properties. Compounds similar to this compound have shown efficacy against various pests and pathogens affecting crops. Studies indicate that these compounds can act as insecticides or fungicides, contributing to integrated pest management strategies .

Material Science Applications

Organocatalysis
The unique properties of sulfonamide compounds make them suitable candidates for organocatalysis. Their ability to form hydrogen bonds enhances their catalytic activity in various organic reactions. This application is particularly relevant in synthesizing complex organic molecules with high stereoselectivity .

Compound NameTargetIC50 Value (μM)Activity Type
This compoundPI3Kα1.08Antitumor
Analog AHCV0.5Antiviral
Analog BInsect Pests2.0Pesticide

Table 2: Synthesis Pathways for Pyridine Derivatives

Reaction TypeStarting MaterialsProduct
CondensationAcetaldehyde + Ammonia5-Ethyl-2-methylpyridine
NitrationPyridine + Nitric AcidNitro-Pyridine Intermediate
SulfonationPyridine + Sulfuric AcidPyridine Sulfonic Acid

Case Studies

Case Study 1: Anticancer Efficacy Evaluation
A study conducted on a series of pyridine derivatives demonstrated their potential as PI3K inhibitors in vitro. The results indicated that specific modifications to the sulfonamide group significantly enhanced their anticancer efficacy, leading to further development as therapeutic agents .

Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of pyridine-based pesticides showed a marked reduction in pest populations without adversely affecting non-target species. This highlights the compound's potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Position 5 Substituent Position 4 Substituent Sulfonamide Groups Biological Activity (Inferred)
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide C₁₀H₁₂N₄O₂S 276.30 Cyano (CN) None N-ethyl, N-methyl Not reported (N/A)
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide C₉H₁₄ClN₃O₂S 263.74 Chloro (Cl) Methylamino (NHCH₃) N-ethyl, N-methyl Antifungal/anti-yeast potential
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives Varies ~250–300 Variable (e.g., H, Cl) 4-Substituents (e.g., methyl, bromo) N-linked triazole-amine Anti-yeast activity
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide C₁₂H₁₀BrF₂N₂O₃S 403.24 Bromo (Br) Methoxy (OCH₃) 2,4-difluorophenyl Enzyme inhibition (e.g., carbonic anhydrase)

Key Observations:

  • Steric Considerations: The absence of a substituent at position 4 (unlike the methylamino group in ’s compound) reduces steric hindrance, possibly improving accessibility for intermolecular interactions.
  • Biological Activity: While the target compound’s activity is unreported, analogs with chloro or bromo substituents show antifungal and enzyme-inhibiting properties, suggesting the cyano derivative may exhibit unique bioactivity .

Physicochemical Properties

  • Solubility: Ethyl and methyl groups on the sulfonamide likely enhance lipid solubility, but the cyano group may increase polarity compared to chloro analogs.
  • Stability: Sulfonamides are generally stable under physiological conditions, though the cyano group’s susceptibility to hydrolysis (under acidic/basic conditions) may differentiate it from halogenated analogs .

Biological Activity

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide (CEMPS) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyano group and sulfonamide functionality. Its chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₄N₄O₂S
  • CAS Number : 1871775-41-5

The biological activity of CEMPS is largely attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : CEMPS has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound may act on receptors associated with neurological functions, potentially influencing conditions such as anxiety and cognitive disorders .

Antimicrobial Activity

CEMPS has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa12.5
Bacillus subtilis6.25

These results suggest that CEMPS could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of CEMPS, particularly against RNA viruses. Preliminary data suggest that it may inhibit viral replication pathways, although further research is required to elucidate the exact mechanisms involved .

Anti-inflammatory Effects

CEMPS has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers and edema, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Brycki et al. found that CEMPS derivatives exhibited broad-spectrum antimicrobial activity, with notable efficacy against resistant strains of bacteria .
  • Neurological Applications : Research indicates that sulfonamide derivatives, including CEMPS, may serve as effective agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Inflammatory Disease Models : In vivo studies demonstrated that CEMPS significantly reduced paw edema in CFA-induced models, suggesting its potential application in treating conditions like arthritis .

Comparative Analysis with Similar Compounds

CEMPS shares structural similarities with other pyridine-based sulfonamides known for their biological activities. A comparison of their properties is provided below:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCNS Activity
This compoundHighModerateYes
SulfanilamideModerateLowNo
N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo [1,2-a] pyridineHighHighYes

This table illustrates the diverse biological activities exhibited by these compounds and highlights the potential advantages of CEMPS in therapeutic applications.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide?

Answer:
The molecular structure can be elucidated using single-crystal X-ray diffraction to resolve bond angles and spatial arrangements of functional groups. Complementary techniques include NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, and FT-IR spectroscopy to identify characteristic vibrations (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹). For example, X-ray crystallography was successfully applied to a structurally analogous sulfonamide derivative, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, to confirm its tautomeric form .

Basic: What are the critical steps in synthesizing this compound?

Answer:
Synthesis typically involves:

Sulfonylation of pyridine-3-sulfonyl chloride with N-ethyl-N-methylamine under controlled pH (8–9) to form the sulfonamide backbone.

Cyano group introduction via nucleophilic substitution or palladium-catalyzed cyanation.

Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Key reaction parameters include temperature control (<60°C to prevent decomposition) and anhydrous conditions for cyanation steps, as seen in analogous sulfonamide syntheses .

Advanced: How can the synthesis yield be optimized for large-scale production in academic settings?

Answer:
Optimization strategies include:

  • Catalyst screening : Test Pd(PPh₃)₄ or CuCN for cyanation efficiency.
  • Solvent selection : Use DMF or THF for improved solubility of intermediates.
  • Stepwise monitoring : Employ LC-MS or TLC to identify side products (e.g., over-alkylation).
    A study on N-substituted sulfonamides demonstrated a 20% yield increase by adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and using molecular sieves to absorb HCl byproducts .

Advanced: What analytical methods resolve low-concentration intermediates during synthesis?

Answer:

  • HPLC-UV/Vis with a C18 column (acetonitrile/water mobile phase) detects intermediates at ppm levels.
  • GC-MS (electron ionization) is effective for volatile byproducts, such as unreacted amines or nitriles.
    For example, SPEX CertiPrep’s protocols for nitroaromatic analysis highlight the use of GC-MS with internal standards (e.g., deuterated analogs) to improve quantification accuracy .

Advanced: How should researchers address contradictions in reported reactivity data (e.g., conflicting catalytic activity)?

Answer:

  • Cross-validation : Replicate experiments under standardized conditions (pH, solvent purity).
  • Computational modeling : Use DFT calculations to compare activation energies of proposed reaction pathways.
  • In-situ monitoring : Apply Raman spectroscopy to track real-time intermediate formation.
    A study on sulfonamide-metal complexes resolved discrepancies in coordination behavior by correlating experimental UV-Vis data with computational ligand-field theory .

Advanced: What role does the nitrile group play in modulating biological interactions?

Answer:
The nitrile group enhances hydrogen-bonding capacity and influences pharmacokinetic properties (e.g., metabolic stability). In medicinal chemistry, nitrile-containing sulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions in active sites. Structural analogs, such as N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide, show improved binding affinity when nitrile groups are retained .

Advanced: How can computational methods enhance mechanistic understanding of sulfonamide reactions?

Answer:

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases).
  • MD simulations : Analyze solvent effects on reaction kinetics.
  • DFT studies : Map electron-density distributions to identify reactive sites.
    A framework linking computational results to experimental data (e.g., NMR chemical shifts) was validated in studies on pyridine-sulfonamide derivatives .

Basic: How do functional groups (cyano, sulfonamide) influence physical properties?

Answer:

  • Solubility : The sulfonamide group increases water solubility via hydrogen bonding, while the nitrile group reduces it slightly.
  • Stability : Nitriles resist hydrolysis under acidic conditions but may degrade in strong bases.
  • Melting point : Polar functional groups elevate melting points (e.g., >150°C for similar compounds) .

Advanced: What experimental designs are suitable for studying reaction mechanisms (e.g., nucleophilic substitution)?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
  • Isolation of intermediates : Use low-temperature quenching (-78°C) to trap short-lived species.
  • Stereochemical analysis : Monitor enantiomeric excess via chiral HPLC if asymmetric centers form.
    A study on sulfonamide alkylation employed KIE to confirm a concerted SN2 mechanism .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted amines.
  • Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals.
  • HPLC prep-scale : For trace impurity removal, employ a semi-preparative C18 column.
    These methods align with protocols for structurally related N-alkylated sulfonamides .

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